N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
描述
N6-(2-Morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a planar bicyclic core, which facilitates interactions with kinase ATP-binding pockets. Key structural features include:
- N4-substituent: A 3-methylphenyl (m-tolyl) group, contributing hydrophobic interactions.
- 1-Phenyl group: Stabilizes the core via π-π stacking in biological targets.
This compound belongs to a class of kinase inhibitors explored for selective targeting of enzymes like JAK3 and PRMT5, with modifications at N4 and N6 positions critically influencing potency and selectivity .
属性
IUPAC Name |
4-N-(3-methylphenyl)-6-N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-18-6-5-7-19(16-18)27-22-21-17-26-31(20-8-3-2-4-9-20)23(21)29-24(28-22)25-10-11-30-12-14-32-15-13-30/h2-9,16-17H,10-15H2,1H3,(H2,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDXAKCAOAUZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCN4CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer activity. Specifically, compounds with this scaffold have been shown to inhibit various cancer cell lines effectively.
Case Study: In Vitro Analysis
A notable study investigated the compound's effects on human lung cancer A549 cells. The results indicated that the compound significantly induced apoptosis at low micromolar concentrations. The half-maximal inhibitory concentration (IC50) for A549 cells was determined to be 2.24 µM, which is substantially lower than the IC50 of doxorubicin (9.20 µM), a commonly used chemotherapeutic agent .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | A549 | 2.24 | Apoptosis induction |
| Doxorubicin | A549 | 9.20 | DNA intercalation |
The biological activity of N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. For instance, it has been identified as a potent inhibitor of casein kinase 1 (CK1), which plays a critical role in various signaling pathways associated with tumor growth and survival .
Flow Cytometric Analysis
Flow cytometry has been utilized to assess the compound's ability to induce apoptosis in cancer cells. The analysis revealed that treatment with the compound resulted in a significant increase in the BAX/Bcl-2 ratio, indicating enhanced apoptotic signaling pathways. Furthermore, cell cycle analysis showed arrest at the S and G2/M phases, which is consistent with the inhibition of cell proliferation .
Structure-Activity Relationships (SAR)
The structure-activity relationship of this compound has been explored to optimize its anticancer properties. Modifications on the pyrazolo[3,4-d]pyrimidine scaffold have led to variations in potency against different cancer cell lines. For example:
相似化合物的比较
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent chemistry. Below is a comparative analysis:
Structural and Functional Differences
Key Findings
Substituent Effects on Potency: Hydrophobic N4 groups (e.g., m-tolyl, 3-methoxyphenyl) improve target binding via van der Waals interactions but may reduce solubility . Polar N6 groups (e.g., morpholinoethyl, dimethylaminoethyl) enhance solubility and hydrogen-bonding interactions with kinase catalytic domains, improving selectivity .
Selectivity Profiles: The target compound’s morpholinoethyl group confers higher selectivity for JAK3 over other kinases compared to cyclohexenylethyl or cycloheptyl analogs . Halogenated derivatives (e.g., 7_3d3) exhibit broad-spectrum kinase inhibition but lack selectivity .
Physicochemical Properties: Solubility: Morpholinoethyl > dimethylaminoethyl > cyclohexenylethyl due to morpholine’s balanced hydrophilicity . Metabolic Stability: Morpholine rings resist oxidative metabolism better than dimethylamino groups, as seen in PR5-LL-CM01 vs. the target compound .
Crystallographic and Hydrogen-Bonding Analysis
- Hydration Behavior: N4-substituted pyrazolo-pyrimidines often form stoichiometric hydrates (e.g., N4-methyl-N4-phenyl analogs), whereas the target compound’s morpholinoethyl group promotes anhydrous crystallization, reducing hygroscopicity .
- Hydrogen-Bonding Networks: Morpholino oxygen participates in 2D/3D hydrogen-bonded frameworks, stabilizing protein-ligand interactions in kinase inhibitors .
常见问题
Q. What are the recommended synthetic pathways for N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic chemistry. Key steps include: (i) Cyclocondensation of substituted pyrazolo[3,4-d]pyrimidine precursors with morpholinoethyl and m-tolyl amines under reflux conditions (e.g., acetonitrile, 80°C, 12–24 hours). (ii) Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol. (iii) Characterization via -NMR and -NMR to confirm regioselective amination at N4 and N6 positions .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC-MS : To assess purity (>95%) and detect trace byproducts (e.g., unreacted amines or dimerization products). Use a C18 column with a water/acetonitrile gradient and ESI+ ionization .
- Thermogravimetric Analysis (TGA) : Determine thermal stability under nitrogen atmosphere (heating rate: 10°C/min, up to 300°C).
- X-ray Crystallography : For unambiguous confirmation of molecular geometry if single crystals are obtainable .
Advanced Research Questions
Q. How can computational methods optimize the reaction pathway for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amine substitution at N6 vs. N4). Software like Gaussian or ORCA can predict activation energies and regioselectivity .
- Machine Learning (ML) : Train models on experimental datasets (e.g., solvent polarity, temperature, catalyst loading) to predict optimal reaction conditions. Tools like Scikit-learn or TensorFlow enable feature importance analysis for variables like reaction time .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., cell line, incubation time, dose range).
- Meta-Analysis : Use statistical tools (e.g., R or Python’s Pandas) to aggregate data from multiple studies, identifying outliers via Grubbs’ test or principal component analysis (PCA) .
- Mechanistic Profiling : Combine kinase inhibition assays (e.g., radiometric -ATP assays) with molecular dynamics simulations to resolve target specificity discrepancies .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Minimize side reactions (e.g., hydrolysis of morpholinoethyl groups) by controlling residence time (<30 minutes) and temperature (<100°C).
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize impeller design for viscous reaction mixtures (e.g., DOW Chemical’s CFD-ACE+ software) .
Q. How can selective functionalization of the pyrazolo[3,4-d]pyrimidine core be achieved?
- Methodological Answer :
- Protecting Group Strategy : Temporarily block N4 with a Boc group to direct substitution to N6. Deprotect using TFA/DCM (1:1 v/v) post-reaction .
- Catalytic Systems : Employ Pd-catalyzed Buchwald-Hartwig amination for aryl coupling at N1-phenyl, ensuring compatibility with morpholinoethyl groups .
Q. What statistical approaches are recommended for optimizing reaction yield?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken design to evaluate three factors (temperature, catalyst loading, solvent ratio) with 15–20 experimental runs. Analyze via ANOVA to identify significant interactions .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables to predict maximum yield regions (e.g., >80% yield at 75°C, 5 mol% catalyst) .
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